molecular formula C17H20N2O2 B10758744 4-Hydroxy-N'-(4-Isopropylbenzyl)benzohydrazide

4-Hydroxy-N'-(4-Isopropylbenzyl)benzohydrazide

Cat. No.: B10758744
M. Wt: 284.35 g/mol
InChI Key: MFDXHRPPSJRQFX-UHFFFAOYSA-N
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Description

4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. This compound is characterized by the presence of a hydroxyl group and a benzohydrazide moiety, which contribute to its unique chemical properties. It is a small molecule with a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of 284.353 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with 4-isopropylbenzylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to interact with estrogen-related receptor gamma and nuclear receptor-interacting protein 1, which are involved in various cellular processes. The compound exerts its effects by modulating the activity of these targets, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-hydroxy-N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide

InChI

InChI=1S/C17H20N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-10,12,18,20H,11H2,1-2H3,(H,19,21)

InChI Key

MFDXHRPPSJRQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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